REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH2:6]([N:8]([CH2:20][CH3:21])[C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][C:15](=[O:19])[O:16]2)=[CH:11][CH:10]=1)[CH3:7].CN(C)[CH:24]=[O:25]>>[CH2:20]([N:8]([CH2:6][CH3:7])[C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[C:14]([CH:24]=[O:25])[C:15](=[O:19])[O:16]2)=[CH:11][CH:10]=1)[CH3:21]
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C2C=CC(OC2=C1)=O)CC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 45 minutes at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is warmed to 60° C for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the whole is stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The crystalline precipitate is filtered off
|
Type
|
WASH
|
Details
|
thoroughly washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 70° C
|
Reaction Time |
45 min |
Name
|
7-diethylamino-coumarin-3-aldehyde
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)C=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |